3-Ethoxy-2,6-difluorobenzonitrile
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Overview
Description
3-Ethoxy-2,6-difluorobenzonitrile is an aromatic organic compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol . It is characterized by a benzene ring substituted with two fluorine atoms at the 2nd and 6th positions, an ethoxy group at the 3rd position, and a nitrile group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 3-Ethoxy-2,6-difluorobenzonitrile involves the reaction of 2,6-difluoronitrobenzene with ethyl acetate in the presence of a base, such as sodium ethoxide. Another method includes the reaction of 2,6-dichlorobenzonitrile with a fluorinating agent under specific conditions .
Industrial Production Methods
Industrial production of 2,6-difluorobenzonitrile, a precursor to this compound, can be achieved by reacting 2,6-dichlorobenzonitrile with potassium fluoride in the presence of an aprotic polar solvent, followed by reduction with hydrogen in the presence of a catalyst such as palladium . This method is advantageous due to its high yield and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The nitrile group can be susceptible to nucleophilic attack, where a nucleophile replaces the nitrile group.
Hydrolysis Reactions: Under certain conditions, the ethoxy group may be cleaved by water, yielding ethanol and a difluorobenzonitrile derivative.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include ethanol and difluorobenzonitrile derivatives.
Scientific Research Applications
3-Ethoxy-2,6-difluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: The presence of nitrile and fluorine groups makes it of interest for medicinal chemists exploring novel drug candidates.
Material Science: Aromatic compounds with electron-withdrawing groups like fluorine can be useful as building blocks in the development of functional materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-2,6-difluorobenzonitrile exerts its effects is not extensively documented. its molecular structure suggests that it may interact with various molecular targets and pathways due to the presence of electron-withdrawing fluorine atoms and the reactive nitrile group . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: A precursor to 3-Ethoxy-2,6-difluorobenzonitrile, it lacks the ethoxy group but shares the difluorobenzonitrile core structure.
3-Ethoxybenzonitrile: Similar to this compound but without the fluorine atoms, making it less electron-withdrawing.
Uniqueness
Properties
IUPAC Name |
3-ethoxy-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDVVERIUVEESC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301017 |
Source
|
Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-60-0 |
Source
|
Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601301017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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